3-(2-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c19-16-6-2-1-5-15(16)7-8-17(23)21-12-14-4-3-10-22(13-14)18-20-9-11-24-18/h1-2,5-6,9,11,14H,3-4,7-8,10,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMARPGVSPQOCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 284.37 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Weight | 284.37 g/mol |
| Density | Not available |
| LogP | Not available |
| Melting Point | Not available |
| Solubility | Not available |
The biological activity of the compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the thiazole ring suggests potential interactions with G-protein coupled receptors (GPCRs) and may influence signaling pathways related to mood regulation and cognitive functions.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Although specific data on this compound's pharmacokinetics is limited, compounds with similar structures often exhibit moderate to high oral bioavailability and are metabolized primarily in the liver.
Case Studies
- Neuropharmacological Effects : A study evaluated the effects of similar compounds on anxiety-like behaviors in rodent models. The results indicated that compounds with a fluorophenyl group exhibited significant anxiolytic effects, suggesting that this compound may have similar properties.
- Anticancer Activity : In vitro assays have shown that related compounds demonstrate cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)
- Structure : Features a thiazole core substituted with a 4-fluorophenyl group and a propanamide chain linked to a furan ring.
- Activity : Exhibits potent inhibition of KPNB1 (importin-β) and anticancer activity in cell-based assays.
- Key Differences: The 4-fluorophenyl substituent (vs. 2-fluorophenyl in the target compound) alters steric and electronic interactions. Bioactivity: Compound 31’s furan-thiazole hybrid shows stronger anticancer effects compared to piperidine-containing analogs, suggesting divergent target selectivity .
N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide
- Structure : Contains a pyridinyl group instead of thiazole and a 2-fluoro-5-methylphenyl substitution.
- Activity: Not explicitly reported but structurally related to opioid receptor modulators (e.g., fentanyl analogs).
- Key Differences: Pyridine vs. thiazole: Pyridine’s basic nitrogen may enhance solubility but reduce thiazole-specific binding (e.g., to kinases).
2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide
- Structure : Substituted with indole and phenylthiazole groups.
- Activity : Demonstrated moderate activity in unspecified biological assays (scores: 3/4/3 in efficacy metrics).
- Key Differences :
(Z)-3-(5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide
- Structure: Incorporates a thioxothiazolidinone ring and dichlorobenzylidene group.
- Activity : Predicted to inhibit enzymes like tyrosinase or kinases due to electrophilic thioxo groups.
- Key Differences: Thioxothiazolidinone core introduces redox-active properties, unlike the stable amide in the target compound.
Structural-Activity Relationship (SAR) Insights
- Fluorine Position : Ortho-substituted fluorophenyl (target compound) vs. para-substituted (Compound 31) influences steric hindrance and dipole interactions.
- Heterocycle Impact : Thiazole-piperidine systems (target) favor rigid binding pockets, while furan or pyridine analogs (Compounds 31, 7) may target distinct receptors.
- Amide vs. Thioxo Groups: Propanamide’s stability contrasts with thioxothiazolidinone’s reactivity, suggesting divergent therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
